molecular formula C13H23NaO5S B12647890 Sodium 2-sulphonatoethyl undec-10-enoate CAS No. 64716-81-0

Sodium 2-sulphonatoethyl undec-10-enoate

Cat. No.: B12647890
CAS No.: 64716-81-0
M. Wt: 314.38 g/mol
InChI Key: PTLFHEHCDQXTMS-UHFFFAOYSA-M
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Description

Sodium 2-sulphonatoethyl undec-10-enoate is a chemical compound with the molecular formula C13H23NaO5S and a molar mass of 314.37349 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-sulphonatoethyl undec-10-enoate typically involves the reaction of undec-10-enoic acid with sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C11H19COOH+NaHSO3C13H23NaO5S\text{C11H19COOH} + \text{NaHSO3} \rightarrow \text{C13H23NaO5S} C11H19COOH+NaHSO3→C13H23NaO5S

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-sulphonatoethyl undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted alkenes and related compounds.

Scientific Research Applications

Sodium 2-sulphonatoethyl undec-10-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-sulphonatoethyl undec-10-enoate involves its interaction with lipid membranes and proteins. The sulfonate group interacts with polar head groups of lipids, while the hydrophobic tail interacts with the lipid bilayer. This dual interaction disrupts membrane integrity, leading to cell lysis in microbial applications.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a different molecular structure.

    Sodium lauryl ether sulfate (SLES): A surfactant used in detergents and personal care products.

    Sodium 2-sulfonatoethyl methacrylate: A compound with similar sulfonate functionality but different applications.

Uniqueness

Sodium 2-sulphonatoethyl undec-10-enoate is unique due to its specific molecular structure, which provides distinct surfactant properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

CAS No.

64716-81-0

Molecular Formula

C13H23NaO5S

Molecular Weight

314.38 g/mol

IUPAC Name

sodium;2-undec-10-enoyloxyethanesulfonate

InChI

InChI=1S/C13H24O5S.Na/c1-2-3-4-5-6-7-8-9-10-13(14)18-11-12-19(15,16)17;/h2H,1,3-12H2,(H,15,16,17);/q;+1/p-1

InChI Key

PTLFHEHCDQXTMS-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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